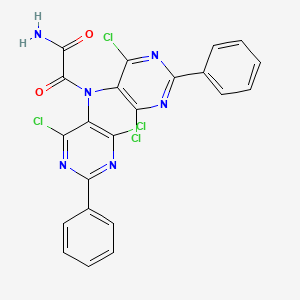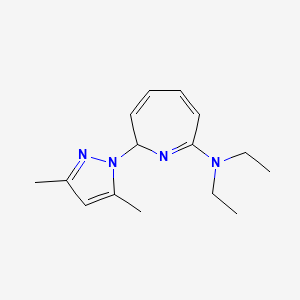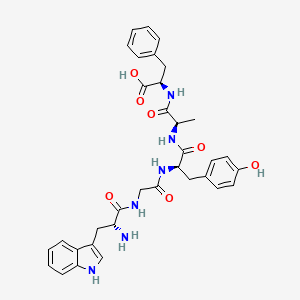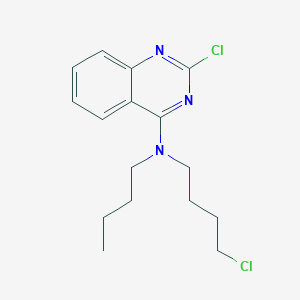
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine is a quinazoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core substituted with a butyl group and a chlorobutyl group at specific positions, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinazolin-4-amine as the core structure.
Substitution Reactions:
Reaction Conditions: These reactions often require strong bases or nucleophiles, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods:
Batch Production: Industrial-scale synthesis may involve batch reactors where the reaction mixture is maintained under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in an acidic or neutral medium.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism by which N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
類似化合物との比較
Quinazolin-4-amine: The core structure without substitutions.
N-Butylquinazolin-4-amine: Similar to the target compound but without the chlorobutyl group.
N-(4-Chlorobutyl)quinazolin-4-amine: Similar to the target compound but without the butyl group.
Uniqueness: The presence of both butyl and chlorobutyl groups on the quinazoline core distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
特性
CAS番号 |
84347-17-1 |
|---|---|
分子式 |
C16H21Cl2N3 |
分子量 |
326.3 g/mol |
IUPAC名 |
N-butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-2-3-11-21(12-7-6-10-17)15-13-8-4-5-9-14(13)19-16(18)20-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChIキー |
IMQSFMYGDBHSHX-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
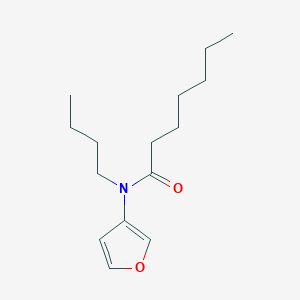


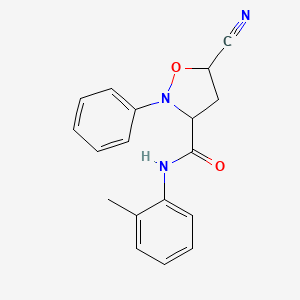
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

